Amicarbalide
Overview
Description
Amicarbalide, also known as Diampron, is an aromatic diamidine with piroplasmocidal properties . It is effective against bovine and equine babesiosis and anaplasmosis . It is a therapeutic agent for anaplasmosis .
Molecular Structure Analysis
Amicarbalide has a molecular formula of C15H16N6O . Its molecular weight is 296.33 . The percent composition is C 60.80%, H 5.44%, N 28.36%, O 5.40% .Scientific Research Applications
1. Therapeutic Agent for Anaplasmosis
Amicarbalide has been identified as an effective agent for controlling acute infections of Anaplasma marginale and A. centrale in cattle, both in intact and splenectomized conditions. However, it has limitations in sterilizing patent and latent Anaplasma infections (De Vos, Barrowman, Coetzer & Kellerman, 1978).
2. Anticholinesterase Activity
Research has shown that amicarbalide exhibits anticholinesterase activity in the blood of various species. It is less active compared to quinuronium but still demonstrates noticeable effects in vivo (Eyre, 1966).
3. Efficacy Against Babesia Canis in Dogs
Amicarbalide has been used to treat experimentally induced canine babesiosis. It was observed that relapse parasitemias developed more frequently after amicarbalide treatment compared to other drugs. This indicates a lower efficacy of amicarbalide in preventing relapses of the infection (Stewart, 1983).
4. Babesicidal Effect
In a comparative study, amicarbalide exhibited a significant babesicidal effect against Babesia rodhaini in mice and rats. It also showed comparable prophylactic effects in mice (Beveridge, 1969).
5. Potential in Treating Severe Malaria
Amicarbalide has been linked to the development of new chemotherapeutic options against severe malaria. It served as a starting point for the development of compounds with optimized pharmacological and antiparasitic properties for treating Plasmodium falciparum infections (Pegoraro et al., 2017).
6. Role in Treating Trypanosoma Brucei Infection
Amicarbalide has shown efficacy in curing Trypanosoma brucei mouse infections, demonstrating its potential as a lead compound in the chemotherapy of mammalian trypanosomiases (Nathan, Soto, Moreira, Chunosoff, Hutner & Bacchi, 1979).
properties
IUPAC Name |
1,3-bis(3-carbamimidoylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c16-13(17)9-3-1-5-11(7-9)20-15(22)21-12-6-2-4-10(8-12)14(18)19/h1-8H,(H3,16,17)(H3,18,19)(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUVSRGJKCHYMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188152 | |
Record name | Amicarbalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amicarbalide | |
CAS RN |
3459-96-9 | |
Record name | Amicarbalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3459-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amicarbalide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amicarbalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amicarbalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMICARBALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7CJB20DJO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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